Cas no 124729-87-9 (methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate)

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate is a chiral ester derivative featuring a phthalimide-protected amine group and a branched alkyl chain. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis, particularly for constructing optically active intermediates in pharmaceuticals and fine chemicals. The 1,3-dioxoisoindol-2-yl moiety enhances stability and facilitates selective deprotection under mild conditions. The methyl ester group offers reactivity for further transformations, such as hydrolysis or transesterification. This compound is particularly useful in peptide mimetics and bioactive molecule synthesis due to its structural versatility and controlled chirality. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for complex organic frameworks.
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate structure
124729-87-9 structure
Product Name:methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate
CAS No:124729-87-9
MF:C14H15NO4
MW:261.273204088211
CID:5528019
PubChem ID:11184555
Update Time:2025-09-28

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-, methyl ester, (αS)-
    • methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate
    • Inchi: 1S/C14H15NO4/c1-8(2)11(14(18)19-3)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,1-3H3/t11-/m0/s1
    • InChI Key: FMGSSBUHMCWNDB-NSHDSACASA-N
    • SMILES: [C@H](N1C(C2=CC=CC=C2C1=O)=O)(C(C)C)C(=O)OC

Computed Properties

  • Exact Mass: 261.10010796g/mol
  • Monoisotopic Mass: 261.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 370.5±25.0 °C(Predicted)
  • pka: -2.48±0.20(Predicted)

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763648-1g
Methyl (s)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate
124729-87-9 98%
1g
¥3390.00 2024-08-09

Additional information on methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9): An Overview of Its Properties and Applications

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is a derivative of phthalimide and belongs to the class of esters. Its unique structure and properties make it a valuable intermediate in the synthesis of various biologically active molecules and functional materials.

The chemical structure of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate features a chiral center at the carbon atom adjacent to the ester group. This chirality is crucial for its applications in asymmetric synthesis, where the ability to control the stereochemistry of a reaction is essential. The presence of the phthalimide moiety imparts additional stability and reactivity to the molecule, making it a versatile building block in organic synthesis.

In recent years, significant research has been conducted on the use of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate in the development of new pharmaceuticals. One notable application is in the synthesis of prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. The ester functionality in this compound can be designed to undergo hydrolysis under specific physiological conditions, releasing the active drug moiety. This approach enhances the bioavailability and reduces the toxicity of many therapeutic agents.

Beyond pharmaceuticals, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate has also found applications in materials science. Its unique combination of chirality and functional groups makes it an attractive candidate for the preparation of chiral polymers and liquid crystals. Chiral polymers derived from this compound exhibit enhanced optical properties and have potential uses in optical devices and sensors. Liquid crystals based on this molecule can be used in display technologies and other advanced materials applications.

The synthesis of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate typically involves several steps, including the formation of the phthalimide moiety and the introduction of the chiral center. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of these processes. For example, transition metal-catalyzed reactions have been employed to achieve high enantioselectivity in the preparation of this compound.

The physical properties of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate are well-characterized. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.

In terms of safety and handling, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate should be stored in a cool, dry place away from direct sunlight and sources of heat. It is recommended to handle this compound using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation.

The environmental impact of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate is an important consideration for its industrial use. Recent studies have focused on developing more sustainable synthetic routes that minimize waste generation and reduce energy consumption. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.

In conclusion, methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate (CAS No. 124729-87-9) is a versatile chiral compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an essential intermediate in various synthetic processes. Ongoing research continues to explore new uses for this compound, further expanding its potential impact on these fields.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.